(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDMQGXPCQNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination of Pyridine Derivatives
The 5-bromo-2-fluoropyridine scaffold is synthesized via sequential halogenation. Starting from 3-aminopyridine, bromination at position 5 using (N-bromosuccinimide) in yields 5-bromopyridin-3-amine. Subsequent fluorination at position 2 employs (diethylaminosulfur trifluoride) under anhydrous conditions.
Reaction Conditions :
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Bromination : , , 60°C, 12 h (Yield: 78%)
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Fluorination : , , −10°C to RT, 6 h (Yield: 65%)
Challenges :
Carbonyl Group Introduction
The carbonyl group is introduced via oxidation of a methyl group or through Friedel-Crafts acylation. However, the electron-deficient pyridine ring complicates Friedel-Crafts reactions. Instead, 3-bromo-2-fluoropyridine-5-carbaldehyde is oxidized to the carboxylic acid using in acidic media, followed by conversion to the acid chloride using .
Reaction Sequence :
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Oxidation: , , 80°C, 8 h (Yield: 70%)
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Acid Chloride Formation: , reflux, 4 h (Quantitative)
Synthesis of the 4-Methylpiperazine Methanone Fragment
Direct Coupling via Nucleophilic Acyl Substitution
The patent CN114685401A outlines a scalable method for synthesizing piperazine methanones. Adapting this protocol, 1-chloroformyl-4-methylpiperazine hydrochloride reacts with 5-bromo-2-fluoropyridine-3-carbonyl chloride in the presence of triethylamine ():
Procedure :
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Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride (1 equiv) in .
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Add (1.5 equiv) and 5-bromo-2-fluoropyridine-3-carbonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 3 h.
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Quench with , extract with , dry (), and purify via column chromatography.
Yield : 88–92%
Purity : >94% (HPLC)
Advantages :
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Avoids hazardous reagents like phosgene.
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High reproducibility and short reaction time.
Alternative Method: Suzuki-Miyaura Coupling
Boronic Acid Preparation
A PMC study demonstrates Suzuki coupling for analogous pyridine derivatives. For this compound, 3-bromo-2-fluoropyridine-5-carbonyl chloride is coupled with 4-methylpiperazin-1-ylboronic acid under palladium catalysis:
Reaction Conditions :
-
Catalyst: (5 mol%)
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Base: (2 equiv)
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Solvent: (4:1)
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Temperature: 90°C, 12 h
Yield : 76%
Limitations :
-
Requires synthesis of the boronic acid derivative, adding steps.
Comparative Analysis of Methods
Key Findings :
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Nucleophilic acyl substitution outperforms Suzuki coupling in yield and simplicity.
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Transition-metal-free methods align with green chemistry principles.
Optimization and Troubleshooting
Solvent Selection
Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for acyl substitution, ensuring solubility without side reactions. Acetonitrile () may induce premature hydrolysis of the acid chloride.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and its analogs, based on molecular features and available
Table 1: Structural and Molecular Comparison
Key Observations:
Piperazine derivatives are often preferred in drug design for their balanced basicity and conformational flexibility . In contrast, the piperidine analog (Entry 2) lacks the methyl group and secondary nitrogen, which may reduce its metabolic stability or target affinity .
Substituent Effects :
- The 5-bromo-2-fluoropyridine core in the target compound offers a balance of steric bulk (bromo) and electronegativity (fluoro), which can direct regioselective reactions or influence binding in biological systems. Similar halogenated pyridines are recurrent motifs in kinase inhibitors .
- The trifluoromethyl-phenyl derivative (Entry 3) exemplifies how aromatic ring substitution alters physicochemical properties. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Utility: The intermediate (4-aminophenyl)(4-methylpiperazin-1-yl)methanone (Entry 4) highlights the role of 4-methylpiperazine in facilitating coupling reactions, as seen in the synthesis of complex molecules like kinase inhibitors .
Biological Activity
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, connected to a piperazine moiety. Understanding its biological activity is crucial for its application in drug development and chemical biology.
The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves several key steps:
- Bromination and Fluorination : The starting material, 5-bromo-2-fluoropyridine, undergoes bromination and fluorination to introduce the respective halogens at specified positions on the pyridine ring.
- Formation of the Piperazine Ring : The compound is reacted with 4-methylpiperazine in the presence of a base, facilitating the formation of the desired piperazine derivative.
- Purification : The final product is purified through techniques such as recrystallization or chromatography to ensure high purity levels.
Biological Activity
The biological activity of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has been investigated in various studies, revealing its potential as a pharmacophore in drug development.
The mechanism of action typically involves the compound's interaction with specific molecular targets, such as receptors or enzymes. This binding modulates their activity, influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and target.
Pharmacological Studies
Research indicates that this compound exhibits significant activity against various cell lines, particularly in cancer research. For instance, studies have shown that similar compounds with pyridine and piperazine structures can inhibit cell proliferation in leukemia models, suggesting potential anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights unique aspects of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | Chlorine instead of Bromine | Moderate anticancer activity |
| 1-(5-Bromo-2-chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | Combination of Bromine and Chlorine | Enhanced receptor binding affinity |
| 1-(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)ethanone | Ethanol substitution | Lower cytotoxicity compared to methanone derivative |
This table illustrates how variations in halogen substitution can influence biological activity and pharmacokinetics.
Case Studies and Research Findings
Recent studies have explored the efficacy of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone in various biological assays:
- Anticancer Activity : In vitro studies demonstrated that compounds similar to (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone inhibited proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Neuroprotective Effects : Investigations into related compounds have suggested potential neuroprotective properties, which could be relevant for conditions like Parkinson's disease .
- Antibacterial Properties : Some derivatives have shown promise against gram-positive bacterial infections, indicating a broader spectrum of biological activity beyond anticancer effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and piperazine-containing intermediates. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) at elevated temperatures (~140°C) is effective for forming aryl-aryl bonds. Post-reaction purification via silica gel column chromatography (using gradients like ethyl acetate/hexane) ensures high purity . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR confirm substitution patterns on the pyridine and piperazine rings. Fluorine (F NMR) and bromine isotopes (Br) provide additional electronic environment insights.
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. SHELXL refinement is suitable for small-molecule crystallography, especially for halogenated systems .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns, particularly for bromine (characteristic 1:1 doublet for Br/Br) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Test solubility in polar (DMSO, water) and non-polar solvents (toluene, DCM) via gravimetric or UV-Vis methods. Stability studies under varying pH (e.g., simulated physiological buffers) and temperatures (4°C, 25°C, 37°C) using HPLC monitoring detect degradation products. Evidence suggests DMSO is a preferred solvent for stock solutions due to moderate solubility (~56 mg/mL) .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence reactivity and binding affinity?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron-withdrawing effects of Br/F on the pyridine ring’s charge distribution. Fukui indices predict electrophilic/nucleophilic sites for functionalization.
- Experimental Validation : Compare reaction rates of bromo-fluoro derivatives with non-halogenated analogs in nucleophilic aromatic substitution. Bioactivity assays (e.g., enzyme inhibition) quantify halogen-driven binding differences .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodology :
- Dose-Response Analysis : Test compound efficacy in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to identify off-target effects or assay-specific artifacts.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to rule out rapid metabolism as a cause of false negatives .
- Data Normalization : Use reference standards (e.g., JNJ-7777120 for histamine receptor studies) to calibrate activity thresholds .
Q. How can molecular docking predict target engagement despite conformational flexibility in the piperazine moiety?
- Methodology :
- Flexible Docking : Use software like AutoDock Vina or Schrödinger Glide to sample piperazine ring conformers. Restrain pyridine core positions based on crystallographic data from analogs (e.g., BAY-885, a related piperazine-pyridine methanone) .
- MD Simulations : Run molecular dynamics (50–100 ns) in explicit solvent to assess conformational stability of the ligand-receptor complex. MM-GBSA calculations estimate binding free energy contributions .
Q. What synthetic challenges arise in scaling up halogenated methanones, and how are they addressed?
- Methodology :
- Purification : Bromine/fluorine substituents increase molecular weight and polarity, complicating crystallization. Use mixed solvents (e.g., DCM/hexane) for recrystallization.
- Byproduct Mitigation : Monitor for dehalogenation byproducts (e.g., via LC-MS) and optimize reaction stoichiometry to minimize excess reagents. Evidence suggests microwave-assisted synthesis reduces side reactions in similar systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
